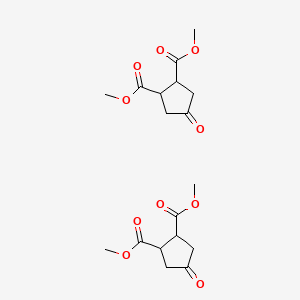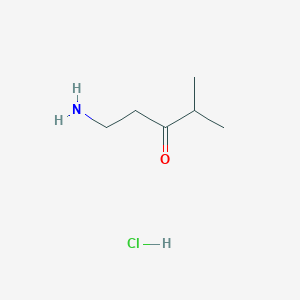
1-Amino-4-methyl-3-pentanone Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD32632583 is a chemical compound with significant interest in various scientific fields. It is known for its unique properties and potential applications in chemistry, biology, medicine, and industry. The compound’s structure and reactivity make it a valuable subject for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of MFCD32632583 involves specific synthetic routes and reaction conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form. The preparation method is simple and suitable for industrial large-scale production . The crystal form A-I of the compound methanesulfonate prepared has good solubility and stability, facilitating the preparation and storage of pharmaceutical preparations .
Industrial Production Methods: Industrial production of MFCD32632583 focuses on optimizing the reaction conditions to ensure high yield and purity. The process involves controlled temperature, pressure, and the use of specific catalysts to achieve the desired product. The preparation method is designed to be scalable and efficient for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: MFCD32632583 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Reduction: Reduction reactions can be facilitated by specific reducing agents under controlled conditions.
Substitution: Substitution reactions involve the replacement of functional groups within the compound, often using specific catalysts and reagents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of quaternary ammonium cations, which are significant for drug development .
Applications De Recherche Scientifique
MFCD32632583 has a wide range of scientific research applications:
Chemistry: The compound is used in various chemical reactions to study its reactivity and potential for creating new materials.
Biology: In biological research, MFCD32632583 is used to investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: MFCD32632583 is used in industrial applications for the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of MFCD32632583 involves targeting specific molecular pathways and exerting its effects through various interactions. For example, the compound may enhance membrane permeability and disrupt protein synthesis, leading to its antibacterial and antibiofilm activities . The molecular targets and pathways involved include the bacterial cell membrane and specific proteins essential for bacterial survival .
Comparaison Avec Des Composés Similaires
- Triazolo ring compound methanesulfonate crystal forms
- Other compounds with similar structural features and reactivity
Propriétés
Formule moléculaire |
C6H14ClNO |
|---|---|
Poids moléculaire |
151.63 g/mol |
Nom IUPAC |
1-amino-4-methylpentan-3-one;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-5(2)6(8)3-4-7;/h5H,3-4,7H2,1-2H3;1H |
Clé InChI |
MVUTYLXNYPQZAS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-[2-[2-[3-[bis[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoate](/img/structure/B13710841.png)
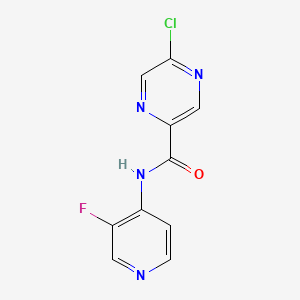
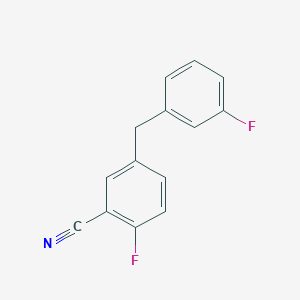
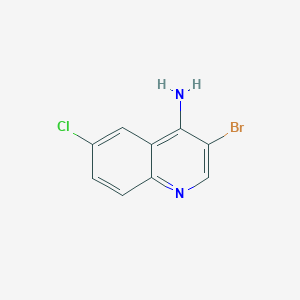
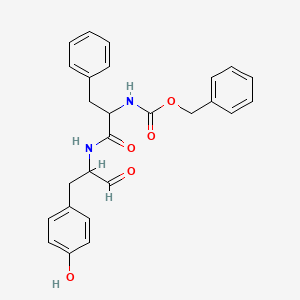
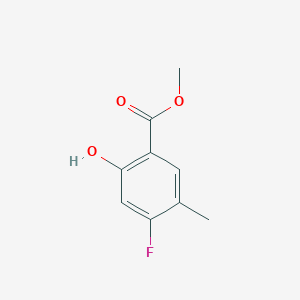
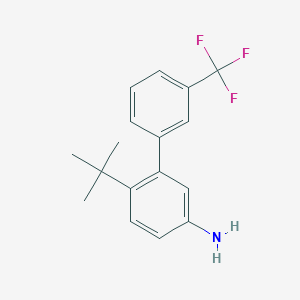
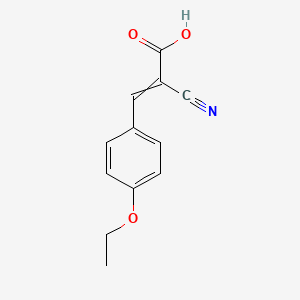
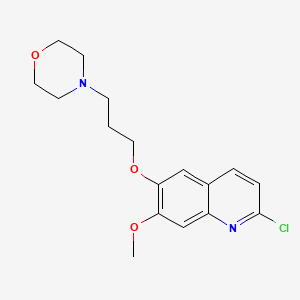
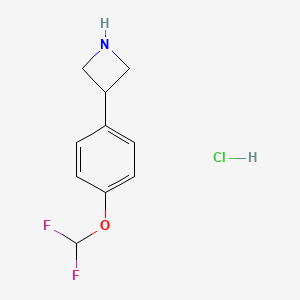
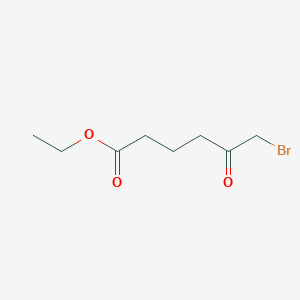
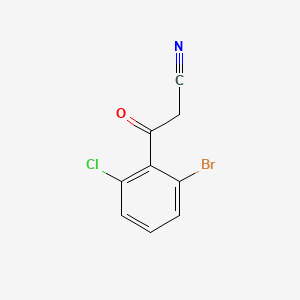
![4-({2-[(N-{[(Adamantan-2-yl)oxy]carbonyl}-alpha-methyltryptophyl)amino]-1-phenylethyl}amino)-4-oxobutanoic acid](/img/structure/B13710918.png)
